4-Hydroxyvertixanthone
Overview
Description
4-Hydroxyvertixanthone is a natural product that belongs to the xanthone family. It is known for its diverse biological activities and is often studied for its potential applications in various fields such as medicine, biology, and chemistry. The compound is characterized by its unique chemical structure, which includes a hydroxy group attached to the xanthone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxyvertixanthone can be synthesized through several methods. One common approach involves the extraction from the fermentation broth of endophytic fungi such as Paraconiothyrium sp. The process includes the following steps:
Fermentation: The fungi are cultured in a suitable medium to produce the desired metabolites.
Extraction: The metabolites are extracted from the fermentation broth using solvents like ethyl acetate.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography.
Characterization: The purified compound is characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. The fungi are grown in bioreactors under controlled conditions to maximize yield. The extraction and purification steps are scaled up accordingly to handle larger volumes of the fermentation broth.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyvertixanthone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydroxanthones
Substitution: Alkyl or acyl derivatives of this compound
Scientific Research Applications
4-Hydroxyvertixanthone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of bioactive compounds for agricultural and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-Hydroxyvertixanthone involves its interaction with various molecular targets. It exerts its effects by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Inducing Apoptosis: It can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Disrupting Cell Membranes: Its antifungal and antibacterial activities are attributed to its ability to disrupt cell membranes of pathogens.
Comparison with Similar Compounds
4-Hydroxyvertixanthone can be compared with other xanthones such as:
- Globosuxanthone A
- Vertixanthone
- 3,8-Dihydroxy-1-methyl-9H-xanthen-9-one
Uniqueness
This compound is unique due to its specific hydroxy substitution pattern, which imparts distinct biological activities. Unlike other xanthones, it has shown significant antifungal activity against phytopathogenic fungi .
Properties
IUPAC Name |
methyl 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-7-3-10(18)14-11(4-7)22-12-6-8(17)5-9(16(20)21-2)13(12)15(14)19/h3-6,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGVUMPZLEYIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85003-85-6 | |
Record name | 4-Hydroxyvertixanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085003856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-HYDROXYVERTIXANTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4KJT6YJP8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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